4-Fluoro-2-isocyanatobenzonitrile
Description
4-Fluoro-2-isocyanatobenzonitrile (CAS: 923255-70-3) is a fluorinated aromatic isocyanate with the molecular formula C₈H₃FN₂O and a molecular weight of 162.12 g/mol . Its structure features:
- A nitrile group (-CN) at position 2.
- A fluoro substituent (-F) at position 3.
- A reactive isocyanate group (-NCO) at position 1.
The electron-withdrawing effects of the nitrile and fluoro groups enhance the electrophilicity of the isocyanate moiety, making it highly reactive toward nucleophiles like amines and alcohols.
Properties
Molecular Formula |
C8H3FN2O |
|---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
4-fluoro-2-isocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-7-2-1-6(4-10)8(3-7)11-5-12/h1-3H |
InChI Key |
JIMLHNPSLMYHPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N=C=O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
The reactivity, stability, and applications of 4-fluoro-2-isocyanatobenzonitrile are influenced by its substituents. Below is a comparison with analogs differing in functional groups or substituents:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Electron-Withdrawing Groups (EWGs) :
- The nitrile group in 4-fluoro-2-isocyanatobenzonitrile significantly increases the electrophilicity of the isocyanate group compared to compounds lacking EWGs (e.g., 4-chloro-2-fluoro-1-isocyanatobenzene) .
- The trifluoromethyl group in 4-isothiocyanato-2-(trifluoromethyl)benzonitrile further amplifies reactivity due to its strong EWG effect .
Functional Group Differences :
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